molecular formula C6H6Br2N2 B111553 2,6-Dibromo-4-methylpyridin-3-amine CAS No. 126354-83-4

2,6-Dibromo-4-methylpyridin-3-amine

Cat. No.: B111553
CAS No.: 126354-83-4
M. Wt: 265.93 g/mol
InChI Key: DZUAWLPRARGYAE-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylpyridin-3-amine is a brominated pyridine derivative with the molecular formula C6H6Br2N2

Scientific Research Applications

2,6-Dibromo-4-methylpyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 4 Oral according to the GHS classification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-methylpyridin-3-amine typically involves the bromination of 4-methylpyridin-3-amine. One common method is the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 6 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and arylboronic acids are typically used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products:

    Oxidation Products: Oxidized derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms and the pyridine ring play crucial roles in its binding affinity and specificity. The compound’s electronic properties, influenced by the bromine substituents, are key to its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methylpyridin-3-amine
  • 2-Bromo-4-methylpyridin-3-amine
  • 4-Methylpyridin-3-amine

Uniqueness

2,6-Dibromo-4-methylpyridin-3-amine is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and potential applications. Compared to its analogs, this compound offers distinct advantages in terms of its ability to participate in selective chemical reactions and its utility in synthesizing complex molecules.

Properties

IUPAC Name

2,6-dibromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUAWLPRARGYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560033
Record name 2,6-Dibromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126354-83-4
Record name 2,6-Dibromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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